![molecular formula C6H8Cl2N2O B1458570 6-Chloro-5-methoxypyridin-2-amine hydrochloride CAS No. 1523618-38-3](/img/structure/B1458570.png)
6-Chloro-5-methoxypyridin-2-amine hydrochloride
Overview
Description
6-Chloro-5-methoxypyridin-2-amine hydrochloride is a chemical compound with the CAS Number: 886371-76-2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 6-Chloro-5-methoxypyridin-2-amine hydrochloride can be represented by the SMILES stringNC1=NC(Cl)=C(OC)C=C1.Cl
. The InChI representation is 1S/C6H7ClN2O/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9)
. Physical And Chemical Properties Analysis
6-Chloro-5-methoxypyridin-2-amine hydrochloride is a solid . Unfortunately, other specific physical and chemical properties such as density, boiling point, and melting point were not found in the search results.Scientific Research Applications
Agrochemical Research
As an organic intermediate, this compound finds applications in agrochemical research. It can be used in the synthesis of various agrochemicals, potentially leading to the development of new pesticides or herbicides that are more effective and environmentally friendly .
Pharmaceutical Research
In pharmaceutical research, 6-Chloro-5-methoxypyridin-2-amine hydrochloride serves as an important intermediate. It can be utilized in the synthesis of a wide range of pharmaceutical compounds, including those with anticancer, antiviral, and anti-inflammatory activities . Its role in drug development is crucial due to its versatility and reactivity.
Dyestuff Research
This compound is also relevant in the field of dyestuff research. As an intermediate, it can contribute to the synthesis of complex dye molecules. Its chemical structure allows for modifications that can lead to the creation of new dyes with desired properties for various industrial applications .
properties
IUPAC Name |
6-chloro-5-methoxypyridin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c1-10-4-2-3-5(8)9-6(4)7;/h2-3H,1H3,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDFKIUOIXPYQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methoxypyridin-2-amine hydrochloride | |
CAS RN |
1523618-38-3 | |
Record name | 2-Pyridinamine, 6-chloro-5-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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